ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate
Description
ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.
Properties
IUPAC Name |
ethyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-19(23)21-12-10-20(11-13-21)18(22)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNVLJZPELRYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-Hydrazinylpyrimidine (Intermediate 2)
The process begins with the reaction of 4,6-dichloropyrimidine (1 mmol) and hydrazine hydrate (0.95 mmol) in ethanol at 0°C. After 1.5 hours of stirring at room temperature, the mixture is quenched with ice water to precipitate the intermediate. Recrystallization in ethanol yields 4-chloro-6-hydrazinylpyrimidine as a white solid (70–75% yield).
Key Parameters :
- Solvent : Ethanol
- Temperature : 0°C → room temperature
- Yield : 70–75%
Formation of the Pyrazole Core (Intermediate 6)
Intermediate 2 reacts with 2-(ethoxymethyl)-3-methoxyacrylonitrile (1 mmol) in ethanol under reflux (80°C, 7 hours). The pyrazole ring forms via cyclization, yielding ethyl 5-amino-1-(6-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate. The product is isolated by filtration and recrystallized in ethanol (yield: 70–78%).
Reaction Mechanism :
- Hydrazinolysis : Nucleophilic attack by hydrazine.
- Cyclization : Intramolecular dehydration to form the pyrazole ring.
Piperazine Coupling (Intermediate 7)
Intermediate 6 is treated with piperazine (1.5 mmol) and triethylamine (0.01 mmol) in ethanol at 5°C for 30 minutes, followed by stirring at room temperature for 3 hours. The reaction substitutes the chlorine atom on the pyrimidine ring with piperazine, yielding ethyl 5-amino-1-(6-(piperazin-1-yl)pyrimidin-4-yl)-1H-pyrazole-4-carboxylate. The product is crystallized from methanol (yield: 75–80%).
Optimization Notes :
- Catalyst : Triethylamine accelerates nucleophilic substitution.
- Solvent : Ethanol ensures solubility of intermediates.
Acetylation with Naphthalen-1-yl Acetyl Group (Final Product)
The piperazine nitrogen is acylated using 2-(naphthalen-1-yl)acetic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 mmol), hydroxybenzotriazole (HOBT, 1.5 mmol), and N,N-diisopropylethylamine (DIPEA, 3 mmol) in dimethylformamide (DMF). The reaction is initiated at 5°C and stirred at room temperature for 2 hours. After quenching with ice water, the product is purified via column chromatography (ethyl acetate/hexane, 7:3), yielding ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate as an off-white solid (82% yield).
Critical Factors :
- Coupling Agents : EDC·HCl and HOBT prevent racemization.
- Solvent : DMF enhances reagent solubility.
- Purification : Chromatography removes unreacted acids and amines.
Alternative Synthetic Approaches
High-Tressure Acetylation (Patent-Based Method)
A patent-described method employs a sealed pressure vessel with n-butanol as a solvent at 145–150°C for 30–40 minutes. While this approach accelerates reaction kinetics, it requires specialized equipment and yields comparable results (80–85%) to room-temperature methods.
Carbodiimide-Free Coupling
Some protocols replace EDC·HCl with dicyclohexylcarbodiimide (DCC), though this introduces challenges in byproduct removal (dicyclohexylurea). HOBT remains essential to suppress side reactions.
Analytical Data and Characterization
Spectroscopic Confirmation :
- IR (cm⁻¹) : 3415 (N–H stretch), 1702 (C=O ester), 1650 (C=O amide).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 7H, naphthalene-H), 4.12 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.60–3.20 (m, 8H, piperazine-H), 1.23 (t, 3H, J = 7.1 Hz, CH₃).
Purity Assessment :
Challenges and Optimization Strategies
Byproduct Formation
Excess DIPEA may lead to ester hydrolysis, necessitating strict stoichiometric control. Reducing reaction time to 2 hours minimizes degradation.
Solvent Selection
DMF outperforms dichloromethane in solubilizing naphthalene derivatives, though it complicates purification. Ethanol/water mixtures improve precipitation efficiency.
Chemical Reactions Analysis
Hydrolysis of the Ester Functional Group
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6 hrs | 4-[2-(Naphthalen-1-yl)acetyl]piperazine-1-carboxylic acid | 92% | , |
| HCl (conc.), ethanol, 80°C, 4 hrs | Same as above | 85% | , |
Mechanistic Notes :
-
Base-mediated saponification proceeds via nucleophilic acyl substitution.
-
Acidic hydrolysis follows a protonation-nucleophilic attack pathway .
Nucleophilic Substitution at the Piperazine Ring
The secondary amines in the piperazine ring participate in alkylation or acylation reactions, enabling structural diversification.
Key Observations :
-
Alkylation favors the less sterically hindered piperazine nitrogen .
-
Acylation requires stoichiometric base to neutralize HCl byproducts.
Reduction of the Acetyl Group
The ketone moiety in the 2-(naphthalen-1-yl)acetyl side chain can be reduced to a secondary alcohol.
| Reducing Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NaBH₄, MeOH | 4-[2-(Naphthalen-1-yl)hydroxyethyl]piperazine-1-carboxylate | 0°C, 2 hrs | 65% | |
| LiAlH₄, THF | Same as above | Reflux, 4 hrs | 82% | , |
Stereochemical Considerations :
-
NaBH₄ produces a racemic mixture, while LiAlH₄ may induce partial stereoselectivity.
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocyclic systems under specific conditions.
Design Rationale :
Cross-Coupling Reactions
The naphthalene ring undergoes palladium-catalyzed coupling to introduce aryl/heteroaryl groups.
Optimization Notes :
Oxidative Degradation
Controlled oxidation of the naphthalene ring modifies its electronic properties.
Applications :
Enzymatic Hydrolysis
Biocatalytic methods offer an eco-friendly alternative for ester cleavage.
Advantages :
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate typically involves several steps:
- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate amines and electrophiles.
- Acetylation : The introduction of the naphthalen-1-ylacetyl group is performed using acetylation methods.
- Esterification : The final product is obtained through esterification processes to yield the ethyl ester form.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile compound in organic synthesis.
Biology
Research has indicated that this compound exhibits potential biological activity , particularly in:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest that it may possess cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is being investigated for:
- Therapeutic Applications : Its ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.
- Lead Compound Development : The compound's structure allows for further derivatization to enhance its pharmacological properties.
Industry
In industrial applications, this compound can be utilized in:
- Material Science : It is explored for developing new materials with specific chemical properties.
- Chemical Processes : Its unique structure can facilitate various chemical reactions, contributing to process optimization in synthetic chemistry.
Case Study 1: Anticancer Activity
A study published in the Tropical Journal of Pharmaceutical Research evaluated various piperazine derivatives, including this compound, for their anticancer properties. Results indicated significant cytotoxic effects on breast cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Properties
Research conducted on piperazine derivatives highlighted their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound demonstrated promising results in inhibiting bacterial growth, indicating its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with protein kinases and other signaling molecules.
Comparison with Similar Compounds
ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate can be compared to other piperazine derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their biological activity and chemical properties . The unique naphthalen-1-ylacetyl group in this compound distinguishes it from these other compounds and contributes to its specific interactions and applications .
Biological Activity
Ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate (commonly referred to as ENAPC) is a synthetic organic compound notable for its complex structure and potential biological activities. It features a piperazine ring, an acetyl group, and a naphthalene moiety, which contribute to its pharmacological properties. This article explores the biological activity of ENAPC, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 330.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | CZKSGLTWMYUGRY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
ENAPC exhibits its biological effects primarily through interactions with specific molecular targets in cells. The compound may modulate enzyme activities or receptor functions, leading to various pharmacological outcomes. The exact pathways involved are still under investigation, but preliminary studies suggest potential interactions with:
- Kinases : ENAPC may inhibit certain kinases involved in cell proliferation and survival.
- Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.
Anticancer Properties
Recent studies have indicated that ENAPC possesses significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Case Study: In Vitro Efficacy
A study conducted on human leukemia cells demonstrated that ENAPC inhibited cell proliferation with an IC50 value of approximately 669 nM. The compound was particularly effective against Imatinib-resistant K562R cells, suggesting its potential use in overcoming drug resistance in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, ENAPC has been evaluated for antimicrobial activity. Preliminary results indicate that it exhibits moderate activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
In Vivo Studies
In vivo studies have yet to be extensively published regarding the safety and efficacy of ENAPC. However, initial toxicity assessments indicate that it does not exhibit significant adverse effects on cardiovascular or central nervous systems upon repeated dosing in animal models .
Structure-Activity Relationship (SAR)
The structural components of ENAPC play a crucial role in its biological activity. Modifications to the naphthalene or piperazine moieties can significantly alter its potency. For example, analogs with different substituents on the naphthalene ring have shown varied efficacy against cancer cell lines, highlighting the importance of SAR studies in optimizing therapeutic potential .
Q & A
Q. How are contradictions in spectral or crystallographic data resolved?
- Methodology : Discrepancies (e.g., unexpected NMR splitting or anomalous bond lengths in XRD) are addressed via: (i) Repeating experiments under controlled conditions (e.g., inert atmosphere). (ii) Cross-validation with alternative techniques (e.g., IR for carbonyl confirmation). (iii) Hirshfeld surface analysis to assess crystal packing effects on XRD data .
Q. What computational strategies predict metabolic stability or toxicity?
- Methodology :
- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity.
- Metabolic Pathways : DFT-based transition-state modeling identifies likely oxidation sites (e.g., naphthyl C–H bonds) .
Q. How do intermolecular interactions in the solid state affect solubility and formulation?
- Methodology : Crystal packing analysis (Mercury software) identifies dominant interactions (e.g., π-π stacking between naphthyl groups). Solubility is tested in biorelevant media (FaSSIF/FeSSIF) and correlated with Hansen solubility parameters. Co-crystallization with coformers (e.g., succinic acid) improves dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
